molecular formula C9H9N3O B098363 N-methylbenzimidazole-1-carboxamide CAS No. 23475-48-1

N-methylbenzimidazole-1-carboxamide

Cat. No.: B098363
CAS No.: 23475-48-1
M. Wt: 175.19 g/mol
InChI Key: NTLKSZCCIRJNON-UHFFFAOYSA-N
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Description

N-Methylbenzimidazole-1-carboxamide (CAS RN: 2506-05-0) is a benzimidazole derivative with the molecular formula C₁₅H₁₃N₃O and an average molecular mass of 251.289 g/mol . Its structure comprises a benzimidazole core substituted at the 1-position with a carboxamide group, where the nitrogen atoms are further modified with methyl and phenyl substituents.

Key identifiers include:

  • ChemSpider ID: 825783
  • Monoisotopic mass: 251.105862 g/mol
  • Synonyms: N-Methyl-N-phenyl-1H-benzimidazole-1-carboxamide, AGN-PC-0JYG6R.

Properties

CAS No.

23475-48-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methylbenzimidazole-1-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)12-6-11-7-4-2-3-5-8(7)12/h2-6H,1H3,(H,10,13)

InChI Key

NTLKSZCCIRJNON-UHFFFAOYSA-N

SMILES

CNC(=O)N1C=NC2=CC=CC=C21

Canonical SMILES

CNC(=O)N1C=NC2=CC=CC=C21

Other CAS No.

23475-48-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-methylbenzimidazole-1-carboxamide with structurally analogous compounds from recent literature.

Key Observations:

Synthetic Complexity :

  • This compound lacks detailed synthetic protocols in available literature, unlike derivatives in and , which employ EDCI/HOBt coupling in DMF or semicarbazone conjugation .
  • Pyrazole-linked benzimidazoles () achieve moderate yields (45–72%) via multi-step reactions, while imidazole-semicarbazones () show lower yields (43–65%) due to steric hindrance from bulky substituents .

In contrast, pyrazole-3-carboxamide derivatives () introduce heterocyclic diversity, favoring interactions with ATP-binding sites in kinases . Imidazole-semicarbazones () feature 1,3-benzodioxol and trifluoromethyl groups, which may enhance metabolic stability and antimicrobial efficacy .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
This compound Not reported Not reported 251.105 (M+H⁺)
Pyrazole-3-carboxamides 1650–1680 (C=O stretch) 7.2–8.5 (aromatic H), 3.8–4.2 (CH₂) 300–450 (M+H⁺)
Imidazole-semicarbazones 1655–1700 (C=O, C=N) 6.8–8.1 (aromatic H), 2.3–3.9 (CH₃, OCH₃) 400–500 (M+H⁺)
Key Findings:
  • IR Spectroscopy : The target compound’s carboxamide group would likely show a C=O stretch near 1650–1680 cm⁻¹ , consistent with pyrazole-carboxamides in . Imidazole-semicarbazones exhibit additional C=N stretches at 1600–1640 cm⁻¹ .
  • ¹H NMR : Aromatic protons in This compound are expected near 7.3–8.2 ppm , similar to analogs in . However, semicarbazones () display downfield shifts (δ 8.1–8.5 ppm) due to electron-withdrawing substituents .

Q & A

What are the optimal synthetic routes for N-methylbenzimidazole-1-carboxamide, and how can reaction yields be improved?

Answer:
The synthesis typically involves coupling benzimidazole derivatives with activated carboxamide groups. Key steps include:

  • Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) to facilitate amide bond formation .
  • Solvent Optimization : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions.
  • Temperature Control : Reactions are performed at 0°C to room temperature to balance reactivity and byproduct formation .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields >80% are achievable with stoichiometric reagent ratios and inert atmospheres .

How can the structure of this compound be unequivocally confirmed?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbonyl/aromatic carbons. For example, the methyl group on the benzimidazole nitrogen appears as a singlet near δ 3.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths, angles, and stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peak) .

What strategies are recommended for resolving contradictions between computational modeling and experimental data for this compound?

Answer:
Contradictions often arise in spectral predictions or reactivity profiles. Mitigation strategies include:

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra.
  • Solvent Effects : Account for solvent interactions in computational models (e.g., using PCM solvation models) .
  • Dynamic Studies : Perform kinetic experiments (e.g., reaction progress monitoring via HPLC) to validate mechanistic hypotheses .

How should researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

Answer:
SAR studies require systematic variation:

  • Substituent Libraries : Modify the benzimidazole core (e.g., halogenation at position 5 or 6) or the carboxamide group (e.g., N-alkyl vs. N-aryl) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., MTT assays for cytotoxicity) .
  • Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • Flash Chromatography : Optimize gradient elution (e.g., 20–50% ethyl acetate in hexane) for rapid separation .
  • Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

How can researchers analyze the reaction mechanism of this compound synthesis?

Answer:
Mechanistic studies involve:

  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track bond formation .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
  • Computational Modeling : Apply DFT (e.g., Gaussian) to map energy profiles and transition states .

What methodologies are effective for evaluating the biological activity of this compound?

Answer:

  • Enzymatic Assays : Measure IC50_{50} values against targets like tubulin or topoisomerases using fluorogenic substrates .
  • Cell-Based Studies : Assess antiproliferative activity in cancer lines (e.g., HeLa, MCF-7) via flow cytometry .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., benzimidazole-binding kinases) .

How can researchers address challenges in scaling up the synthesis of this compound?

Answer:

  • Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier recycling .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .
  • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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